molecular formula C33H21NO3 B274279 6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B274279
M. Wt: 479.5 g/mol
InChI Key: HIMYOUQXQXMZRX-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly referred to as BIDN, is a synthetic compound that has been of interest to researchers due to its potential uses in various fields, including medicine and material science. BIDN is a member of the benzoisoquinoline family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of BIDN is not fully understood, but it is thought to involve the induction of apoptosis in cancer cells through the activation of caspase enzymes. BIDN has also been shown to have neuroprotective effects, possibly through the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
BIDN has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection, and anti-inflammatory activity. Additionally, BIDN has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using BIDN in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and structure. Additionally, BIDN has shown promise as a therapeutic agent for the treatment of various diseases, making it an attractive target for research.
However, one limitation of using BIDN in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers. Additionally, the mechanism of action of BIDN is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several potential future directions for research involving BIDN. One area of interest is the development of BIDN-based materials with novel properties, such as improved fluorescence or conductivity. Additionally, further research is needed to fully understand the mechanism of action of BIDN, which may lead to the development of more effective therapeutic agents for the treatment of cancer and neurodegenerative diseases. Finally, the synthesis of BIDN derivatives with improved properties may also be an area of future research.

Synthesis Methods

The synthesis of BIDN involves a multi-step process that begins with the reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds, followed by cyclization and acylation reactions. The final product is obtained through purification and isolation steps.

Scientific Research Applications

BIDN has been the subject of several scientific studies due to its potential applications in various fields. In medicine, BIDN has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, BIDN has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In material science, BIDN has been used as a building block for the synthesis of novel materials with unique properties. For example, BIDN has been used to synthesize fluorescent molecules that can be used for imaging applications.

properties

Molecular Formula

C33H21NO3

Molecular Weight

479.5 g/mol

IUPAC Name

2-phenyl-6-[(E)-3-(4-phenylphenyl)prop-2-enoyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C33H21NO3/c35-30(21-16-22-14-17-24(18-15-22)23-8-3-1-4-9-23)26-19-20-29-31-27(26)12-7-13-28(31)32(36)34(33(29)37)25-10-5-2-6-11-25/h1-21H/b21-16+

InChI Key

HIMYOUQXQXMZRX-LTGZKZEYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC=C6

Origin of Product

United States

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